
H-Pro-Arg-AMC . 2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pro-Arg-AMC . . This compound is valuable in biochemical research for studying enzyme activity and inhibitor screening.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Arg-AMC . 2 HCl involves multiple steps, starting with the preparation of the amino acid derivatives and their subsequent coupling. The general synthetic route includes:
Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions at the amino sites.
Coupling Reaction: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) in the presence of catalysts such as HOBt.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Purification: The compound is purified using techniques like crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures, including HPLC and mass spectrometry, ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Arg-AMC . 2 HCl can undergo various chemical reactions, including:
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the chromophore moiety.
Substitution: The amino groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces amino acids and chromophore derivatives.
Oxidation: Yields oxidized chromophore products.
Reduction: Results in reduced chromophore derivatives.
Scientific Research Applications
H-Pro-Arg-AMC . 2 HCl is extensively used in scientific research, particularly in:
Biochemistry: As a fluorogenic substrate to study enzyme kinetics and activity, especially for DPAP1.
Drug Discovery: Screening potential inhibitors of DPAP1, aiding in the development of antimalarial drugs.
Molecular Biology: Investigating protein-protein interactions and enzyme mechanisms.
Medical Research: Understanding the role of DPAP1 in malaria pathology and exploring therapeutic interventions
Mechanism of Action
H-Pro-Arg-AMC . 2 HCl functions by being cleaved by DPAP1, releasing a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include the active site of DPAP1, where the compound binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
H-Gly-Arg-AMC . 2 HCl: Another fluorogenic substrate for DPAP1.
H-Ala-Arg-AMC . 2 HCl: Used similarly in enzyme activity assays.
Uniqueness
H-Pro-Arg-AMC . 2 HCl is unique due to its specific amino acid sequence, which provides distinct binding and cleavage properties, making it particularly suitable for studying DPAP1 activity in Plasmodium falciparum .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJVBUAIFJVLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)

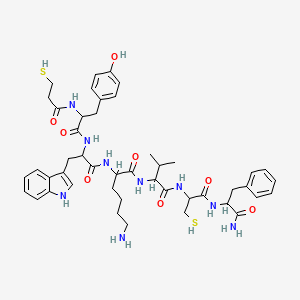
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
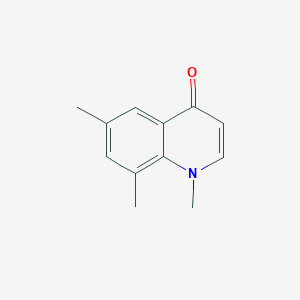
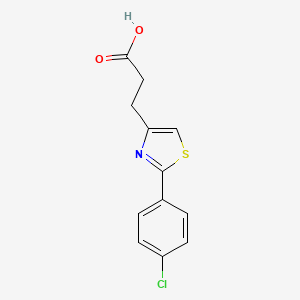

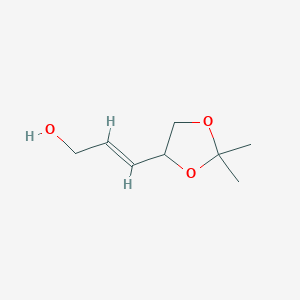
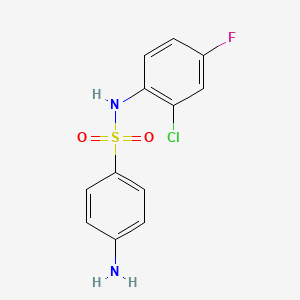

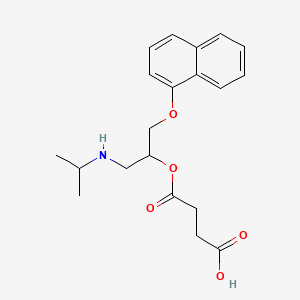

![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)

